[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with an ethyl group at position 1 and a methyl group at position 5, along with a 4-fluorophenylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The 4-fluorophenylmethyl group can be introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-5-amine: Lacks the fluorophenylmethyl group.
4-fluorophenylmethylamine: Lacks the pyrazole ring.
1-methyl-1H-pyrazol-5-ylmethylamine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the presence of both the pyrazole ring and the fluorophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H16FN3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H16FN3/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(14)6-4-11/h3-8,15H,2,9-10H2,1H3 |
InChI Key |
BOINEZOPZGHRCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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